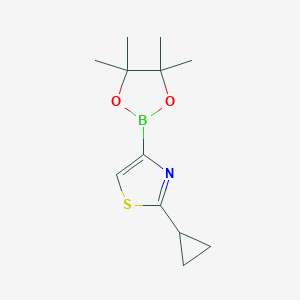

2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Description

2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a boronate ester-functionalized thiazole derivative. Its structure features a cyclopropyl substituent at the 2-position of the thiazole ring and a pinacol boronate group at the 4-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of the boronate ester moiety . The cyclopropyl group introduces steric and electronic effects distinct from aryl or alkyl substituents, influencing its reactivity and applications in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

2-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO2S/c1-11(2)12(3,4)16-13(15-11)9-7-17-10(14-9)8-5-6-8/h7-8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJUPZNMQAPYEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C9H17BO2

- Molecular Weight : 168.04 g/mol

- CAS Number : 126689-01-8

- IUPAC Name : 2-cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific kinases. Recent studies have highlighted its inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), which is involved in various cellular processes including metabolism and cell survival.

GSK-3β Inhibition

Research indicates that compounds with cyclopropyl substituents exhibit significant GSK-3β inhibitory activity. For instance:

- IC50 Values : The IC50 values for cyclopropyl derivatives range from 10 nM to 1314 nM depending on the structural modifications made to the core structure .

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

Anticancer Activity

Studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For example:

- Cell Lines Tested : HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells).

- Cytotoxicity Assessment : Compounds were tested at concentrations ranging from 0.1 to 100 µM. Notably, certain derivatives showed a significant decrease in cell viability at concentrations as low as 10 µM .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammatory markers:

- Nitric Oxide (NO) Levels : Significant reductions in NO levels were observed at concentrations of 1 µM.

- Interleukin (IL)-6 Levels : Compounds effectively decreased IL-6 levels without affecting TNF-alpha levels .

Case Studies

Several case studies have been conducted to assess the efficacy and safety profile of this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

The following table summarizes key structural and commercial attributes of 2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole and analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Thiazole Positions) | CAS RN | Purity (%) | Key Suppliers |

|---|---|---|---|---|---|---|

| This compound | C₁₂H₁₇BN₂O₂S | 264.15 | 2-Cyclopropyl, 4-Boronate | 558478-81-2 | >97 | BLD Pharm, TCI |

| 2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | C₁₅H₁₈BNO₂S | 287.18 | 2-Phenyl, 4-Boronate | 1225053-33-7 | >97 | Thermo Scientific |

| 4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | C₁₆H₂₀BNO₂S | 301.21 | 2-Phenyl, 4-Methyl, 5-Boronate | 857283-68-2 | 97 | Kanto Reagents |

| 2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | C₁₃H₂₁BN₂O₃S | 296.19 | 2-Methoxy, 4-Methyl, 5-Boronate | - | 98 | BLD Pharm |

Key Observations :

- Substituent Effects : The cyclopropyl group in the target compound introduces steric hindrance and electron-withdrawing character compared to phenyl or methyl groups. This may reduce conjugation with the thiazole ring, altering reactivity in cross-coupling reactions .

- Boronate Position : Compounds with boronate at the 4-position (e.g., 2-cyclopropyl and 2-phenyl derivatives) exhibit distinct electronic environments compared to those with boronate at the 5-position (e.g., 4-methyl-2-phenyl-5-boronate thiazole) .

- Crystallinity: Isostructural analogs (e.g., fluorophenyl derivatives) demonstrate planar molecular conformations, suggesting that cyclopropyl substitution may disrupt planarity due to its non-aromatic geometry .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The target compound participates in palladium-catalyzed couplings, but its cyclopropyl group may reduce coupling efficiency compared to arylboronates due to weaker conjugation with the boronate .

Physical Properties and Stability

- Melting Points : Phenyl-substituted analogs (e.g., 4-Methyl-2-phenyl-5-boronate thiazole) exhibit higher melting points (103–106°C) compared to alkyl/cyclopropyl derivatives, likely due to enhanced crystallinity from aromatic stacking .

- Solubility : Cyclopropyl derivatives show improved solubility in ethers and THF compared to phenyl analogs, attributed to reduced π-π interactions .

Q & A

Q. Q: What are the optimal synthetic routes for preparing 2-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole, and how can purity be validated?

A:

- Synthesis : A multi-step approach is typically employed:

- Thiazole Core Formation : Cyclocondensation of thioamides with α-haloketones under basic conditions (e.g., K₂CO₃ in DMF) to form the thiazole ring .

- Boron Incorporation : Suzuki-Miyaura cross-coupling or direct borylation using bis(pinacolato)diboron (B₂Pin₂) with Pd catalysts (e.g., Pd(PPh₃)₄) .

- Cyclopropyl Functionalization : Cyclopropanation via [2+1] cycloaddition using diazo compounds or transition-metal-mediated methods .

- Purity Validation :

Advanced Reaction Mechanism Analysis

Q. Q: How do steric effects from the cyclopropyl and dioxaborolane groups influence reactivity in cross-coupling reactions?

A:

- Steric Hindrance : The cyclopropyl group at C-2 and the bulky pinacol boronic ester at C-4 reduce reactivity in conventional Suzuki-Miyaura couplings. Mitigation strategies include:

- Kinetic Studies : Monitor reaction progress via in-situ ¹¹B NMR to track boronic ester consumption. Rate constants (k) under varying conditions (e.g., 60–100°C) reveal activation energy barriers .

Data Contradictions in Spectroscopic Characterization

Q. Q: How to resolve discrepancies between computational (DFT) and experimental NMR chemical shifts for this compound?

A:

- Common Discrepancies : DFT models often underestimate shielding effects of the cyclopropyl ring due to improper treatment of ring strain.

- Methodological Adjustments :

- Solvent Correction : Apply IEFPCM solvent models to DFT calculations (e.g., Gaussian09) for DMSO-d₆ or CDCl₃ environments .

- Dynamic Effects : Include molecular dynamics (MD) simulations to account for conformational flexibility in solution .

- Validation : Compare computed ¹H shifts (δ 6.8–7.2 ppm for aromatic protons) with experimental data; deviations >0.5 ppm warrant re-evaluation of computational parameters .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q: What structural modifications enhance the compound’s bioactivity in antimicrobial assays?

A:

- Key Modifications :

- Thiazole Substituents : Replacement of cyclopropyl with fluorinated groups (e.g., CF₃) increases membrane permeability .

- Boronic Ester Tuning : Substituents on the dioxaborolane (e.g., methyl vs. ethyl) modulate Lewis acidity, affecting target binding (e.g., β-lactamase inhibition) .

- Assay Design :

- MIC Testing : Evaluate against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.

- Cytotoxicity : Parallel testing on mammalian cells (e.g., HEK293) to assess selectivity .

Advanced Applications in Materials Science

Q. Q: Can this compound serve as a monomer in conjugated polymers for OLEDs?

A:

- Polymer Design : The boronic ester enables Suzuki polycondensation with dihalogenated arenes (e.g., 2,5-dibromothiophene) to form π-conjugated backbones .

- Optoelectronic Properties :

Methodological Challenges in Crystallographic Refinement

Q. Q: How to address disorder in the dioxaborolane group during X-ray structure refinement?

A:

- Disorder Management :

- Validation Tools :

Computational Modeling of Reactivity

Q. Q: Which computational methods best predict regioselectivity in electrophilic aromatic substitution (EAS) on the thiazole ring?

A:

- DFT Workflow :

- Geometry Optimization : B3LYP/6-31G(d) for initial structures.

- NBO Analysis : Identify electron-rich sites (C-5 thiazole position is most reactive due to lone pairs on sulfur) .

- Reactivity Descriptors :

- Fukui Functions (f⁻) : Higher f⁻ at C-5 correlates with experimental bromination patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.